Mutagenic Potency in TA98: APNH vs. AMPNH
In the Ames Salmonella mutagenicity assay using the pre-incubation method with S9 mix, aminophenylnorharman (APNH), the parent amine of 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole, induced 187,000 revertants per microgram in strain TA98 [1]. In a direct comparison published in the same research program, its 3'-methyl-substituted analog, aminomethylphenylnorharman (AMPNH), induced only 41,000 revertants per microgram in TA98 under identical conditions [2]. This represents a 4.6-fold difference in mutagenic potency, establishing that the unsubstituted 4'-aminophenyl group is a critical structural determinant for maximal biological activity.
| Evidence Dimension | Mutagenic potency (revertants/μg) in Salmonella typhimurium TA98 with S9 mix |
|---|---|
| Target Compound Data | 187,000 revertants/μg (APNH, the parent amine of the target compound) |
| Comparator Or Baseline | 41,000 revertants/μg (AMPNH, 9-(4'-amino-3'-methylphenyl)-9H-pyrido[3,4-b]indole) |
| Quantified Difference | 4.6-fold higher potency for APNH over AMPNH |
| Conditions | S. typhimurium TA98, pre-incubation method, with rat S9 mix |
Why This Matters
This data validates that the 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole scaffold, derived from APNH, represents the highest-potency congener in this series, making it the optimal choice for researchers studying the most biologically significant aminophenyl-β-carboline mutagen.
- [1] Totsuka Y, Hada N, Matsumoto K, Kawahara N, Murakami Y, Yokoyama Y, Sugimura T, Wakabayashi K. Structural determination of a mutagenic aminophenylnorharman produced by the co-mutagen norharman with aniline. Carcinogenesis. 1998 Nov;19(11):1995-2000. View Source
- [2] Hada N, Totsuka Y, Enya T, Tsurumaki K, Nakazawa M, Kawahara N, Murakami Y, Yokoyama Y, Sugimura T, Wakabayashi K. Structures of mutagens produced by the co-mutagen norharman with o- and m-toluidine isomers. Mutat Res. 2001 Jun 27;493(1-2):115-26. View Source
